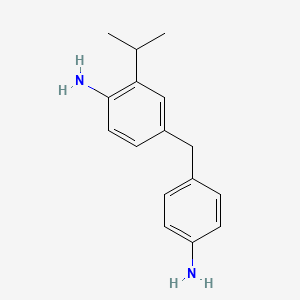

4-((4-Aminophenyl)methyl)-2-isopropylaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-((4-Aminophenyl)methyl)-2-isopropylaniline is an organic compound with a complex structure that includes both aniline and isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Aminophenyl)methyl)-2-isopropylaniline can be achieved through several methods. One common approach involves the reaction of 4-aminobenzylamine with isopropylbenzene under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation or reductive amination. These methods are designed to produce large quantities of the compound efficiently and with high purity .

Chemical Reactions Analysis

Types of Reactions

4-((4-Aminophenyl)methyl)-2-isopropylaniline undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines with different substituents .

Scientific Research Applications

Analytical Chemistry Applications

Liquid Chromatography

One of the primary applications of 4-((4-Aminophenyl)methyl)-2-isopropylaniline is in the field of analytical chemistry, particularly in high-performance liquid chromatography (HPLC). The compound can be effectively analyzed using a reverse-phase HPLC method. The mobile phase typically consists of acetonitrile, water, and phosphoric acid; however, for mass spectrometry compatibility, phosphoric acid can be substituted with formic acid. This method allows for the isolation of impurities and is suitable for pharmacokinetic studies .

Table 1: HPLC Conditions for Analyzing this compound

| Parameter | Condition |

|---|---|

| Mobile Phase | Acetonitrile + Water + Phosphoric Acid (or Formic Acid) |

| Column Type | Newcrom R1 HPLC Column |

| Particle Size | 3 µm (for UPLC applications) |

| Applications | Isolation of impurities, Pharmacokinetics |

Pharmacological Research

Drug Development

In pharmacological contexts, this compound has been investigated for its potential therapeutic effects. Its structural characteristics suggest that it may interact with biological targets relevant to drug development. The compound's ability to undergo various chemical transformations makes it a candidate for synthesizing derivatives that could exhibit enhanced biological activity.

Case Study: Synthesis and Evaluation

A recent study focused on synthesizing derivatives of this compound to evaluate their efficacy against specific disease models. The derivatives were tested in vitro and showed varying degrees of activity against cancer cell lines, indicating that modifications to the compound's structure could lead to improved therapeutic agents .

Material Science Applications

Polymer Chemistry

The compound has also found applications in polymer chemistry, where it serves as a building block for synthesizing advanced materials. Its amine functional group allows for reactions that can lead to the formation of polymers with specific properties tailored for particular applications.

Table 2: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Moderate to High |

| Chemical Resistance | Good |

Mechanism of Action

The mechanism of action of 4-((4-Aminophenyl)methyl)-2-isopropylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- **4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

- 2-Methoxy-5-((phenylamino)methyl)phenol

- N-Phenyl-4-piperidinamine

Uniqueness

4-((4-Aminophenyl)methyl)-2-isopropylaniline is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of aniline and isopropyl groups makes it versatile for various applications, distinguishing it from other similar compounds .

Biological Activity

4-((4-Aminophenyl)methyl)-2-isopropylaniline is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structure that may influence its interactions with biological systems, making it an interesting candidate for further pharmacological studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N2, with a molecular weight of approximately 240.34 g/mol. The compound consists of an aniline structure with an isopropyl group, which contributes to its chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C16H20N2 |

| Molecular Weight | 240.34 g/mol |

| Functional Groups | Amino, Isopropyl, Aniline |

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various microbial strains, suggesting potential applications in treating infections.

- Enzyme Interaction : Studies have indicated that the compound can bind to specific enzymes or receptors, altering their activity and leading to significant biological effects. This mechanism is crucial for understanding its therapeutic potential.

- Cancer Research : Preliminary evaluations suggest that derivatives of this compound may exhibit inhibitory activities against cancer-related proteins, indicating a possible role in cancer treatment .

Case Studies and Research Findings

- Antimicrobial Studies : A study demonstrated that this compound effectively inhibited the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

- Cancer Resistance Protein Inhibition : In a series of evaluations involving quinazolinamine derivatives, compounds structurally related to this compound exhibited potent inhibitory activities on breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), highlighting its potential in overcoming drug resistance in cancer therapy .

- Pharmacological Evaluation : Further investigations into the pharmacological properties of similar compounds revealed their ability to modulate gene expression linked to metabolic processes, suggesting that this compound may have broader implications in metabolic regulation .

The biological activity of this compound is believed to stem from its ability to interact with various biological macromolecules. Its binding affinity to specific targets can lead to alterations in enzyme activity and gene expression, which are critical for its therapeutic effects.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-((4-Aminophenyl)methyl)-2-isopropylaniline, and how can reaction yields be optimized?

- Methodology : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are effective for introducing aromatic substituents. For example, analogous compounds are synthesized using arylboronic acids and PdCl₂(PPh₃)₂ in DMF with K₂CO₃ as a base . Optimize yields by controlling catalyst loading (1–2 mol%), reaction temperature (80–110°C), and inert atmosphere. Post-reduction of nitro intermediates (e.g., using H₂/Pd-C) may be required to generate the primary amine group .

Q. How should researchers purify this compound, and what analytical techniques validate its purity?

- Methodology :

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

- Validation :

- HPLC : Purity >95% with a C18 column (acetonitrile/water mobile phase).

- Melting Point : Compare to literature values (e.g., analogous compounds: 160–225°C) .

- Spectroscopy : Confirm structure via ¹H/¹³C NMR (aromatic protons at δ 6.5–7.5 ppm, amine protons at δ 3.0–5.0 ppm) and FT-IR (N-H stretch ~3400 cm⁻¹) .

Q. What solvent systems are suitable for spectroscopic characterization?

- Methodology : Use deuterated DMSO or CDCl₃ for NMR due to moderate solubility. For UV-Vis analysis, dissolve in methanol or acetonitrile (λmax ~250–300 nm for aromatic amines). Note: Solubility in water is likely poor; use DMSO for biological assays .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodology : Apply hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. Validate against experimental UV-Vis and cyclic voltammetry data. Exact exchange terms improve accuracy for aromatic systems .

Q. What crystallographic strategies resolve structural ambiguities in derivatives of this compound?

- Methodology : Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement. For example, analogous structures are solved in monoclinic space groups (e.g., P2₁/c) with R-factors <0.05. Address disorder in isopropyl groups using PART instructions .

Q. How can researchers investigate mechanistic pathways in its catalytic applications?

- Methodology :

- Kinetic Studies : Monitor reaction progress via in-situ FT-IR or GC-MS.

- Isotopic Labeling : Use ¹⁵N-labeled amines to trace intermediates.

- Computational Modeling : Identify transition states with Gaussian or ORCA software .

Q. How should contradictory spectral data (e.g., unexpected NMR splitting) be resolved?

- Methodology :

- Variable Temperature NMR : Assess dynamic effects (e.g., hindered rotation of isopropyl groups).

- 2D-COSY/NOESY : Resolve coupling patterns and spatial proximities.

- Crystallography : Confirm stereochemistry if tautomerism or isomerism is suspected .

Q. Safety and Handling

Q. What precautions are critical when handling this compound?

- Methodology :

Properties

CAS No. |

85423-00-3 |

|---|---|

Molecular Formula |

C16H20N2 |

Molecular Weight |

240.34 g/mol |

IUPAC Name |

4-[(4-aminophenyl)methyl]-2-propan-2-ylaniline |

InChI |

InChI=1S/C16H20N2/c1-11(2)15-10-13(5-8-16(15)18)9-12-3-6-14(17)7-4-12/h3-8,10-11H,9,17-18H2,1-2H3 |

InChI Key |

DOHNBPOFDTUUKY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)CC2=CC=C(C=C2)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.